molecular formula C24H22N2O2S B4878883 2-(4-propoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide

2-(4-propoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide

Cat. No. B4878883
M. Wt: 402.5 g/mol
InChI Key: QHFRUPVNZOAERF-UHFFFAOYSA-N
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Description

2-(4-propoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide, commonly known as PTQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. PTQ belongs to the class of quinolinecarboxamides and is a promising candidate for drug development due to its unique chemical structure and pharmacological properties.

Scientific Research Applications

PTQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several research studies have demonstrated that PTQ exhibits potent anti-inflammatory and anti-cancer activities by inhibiting various signaling pathways involved in the pathogenesis of these diseases. Moreover, PTQ has also been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of PTQ involves the inhibition of various signaling pathways involved in the pathogenesis of diseases. PTQ has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are known to play a crucial role in the development of cancer and inflammation. Moreover, PTQ has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
PTQ has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo studies. PTQ has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, PTQ has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, PTQ has been shown to reduce oxidative stress and improve mitochondrial function, which is crucial for maintaining cellular homeostasis.

Advantages and Limitations for Lab Experiments

PTQ has several advantages and limitations for lab experiments. One of the main advantages of PTQ is its high potency and selectivity, which makes it an ideal candidate for drug development. Moreover, PTQ is relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of PTQ is its poor solubility in water, which can make it challenging to use in certain experiments. Additionally, PTQ has not been extensively studied in clinical trials, and its safety and efficacy in humans are yet to be determined.

Future Directions

PTQ has several potential future directions for research. One of the main future directions is the development of PTQ-based drugs for the treatment of cancer, inflammation, and neurodegenerative disorders. Moreover, further studies are needed to determine the safety and efficacy of PTQ in humans. Additionally, the development of novel synthetic methods for PTQ and its analogs can lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, PTQ is a promising candidate for drug development due to its unique chemical structure and pharmacological properties. PTQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The mechanism of action of PTQ involves the inhibition of various signaling pathways involved in the pathogenesis of diseases. Moreover, PTQ has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo studies. PTQ has several advantages and limitations for lab experiments, and its potential future directions for research include the development of PTQ-based drugs and the discovery of more potent and selective compounds.

properties

IUPAC Name

2-(4-propoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-2-13-28-18-11-9-17(10-12-18)23-15-21(20-7-3-4-8-22(20)26-23)24(27)25-16-19-6-5-14-29-19/h3-12,14-15H,2,13,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFRUPVNZOAERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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